6-chloro-2-methyl-7H-purine
Overview
Description
“6-chloro-2-methyl-7H-purine” is a chemical compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.59 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of “this compound” has been achieved through various methods. One such method involves the metalation of a 6-methyl substituent and trapping of the anion with NFSI . Another method involves the fluorination of a 6-(hydroxymethyl)purine riboside .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a purine moiety, which is a pyrimidine-ring fused to an imidazole ring . The InChI code for this compound is 1S/C6H5ClN4/c1-11-3-10-6-4 (11)5 (7)8-2-9-6/h2-3H,1H3
.
Physical And Chemical Properties Analysis
“this compound” is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 168.59 .
Scientific Research Applications
Structural and Spectroscopic Properties
Research on derivatives similar to 6-chloro-2-methyl-7H-purine, such as 6-(2-methylbenzylamino)purine, has focused on their structural and spectroscopic characteristics through methods like X-ray diffraction analysis, FT-IR, and Raman spectroscopy. These studies provide insights into the molecular configurations, protonation sites, and the interaction of substituents with the purine core, which are critical for understanding their chemical behavior and potential applications in various scientific fields (Čajan & Trávníček, 2011).
Tautomerism at Low Temperatures
Investigations into the tautomerism of purine derivatives, including 6-chloropurine, at low temperatures using NMR spectroscopy have been conducted. These studies help elucidate the dynamic equilibrium between different tautomeric forms, which is crucial for understanding the reactivity and interaction of these compounds with biological molecules (Sečkářová et al., 2004).
Regiospecific Alkylation
Research has developed methods for the regiospecific alkylation of 6-(heteroaryl)purines, addressing challenges in achieving selectivity towards the N9 position over N7. This selectivity is essential for synthesizing compounds with desired properties for biological applications (Zhong & Robins, 2006).
Antimycobacterial Activity
Studies have identified the antimycobacterial properties of 6-(2-furyl)-9-(p-methoxybenzyl)purines, highlighting the significance of substituents at specific positions for enhancing biological activity. This research contributes to the development of new antimycobacterial agents, offering potential therapeutic options for treating tuberculosis (Braendvang & Gundersen, 2007).
Metal Complexes as Models for Metal-mediated Base Pairs
The synthesis and characterization of metal complexes of 6-pyrazolylpurine derivatives provide insights into their potential use as models for metal-mediated base pairs in nucleic acids. This research could have implications for the design of novel DNA structures and the study of metal-ion interactions with biological molecules (Sinha et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for “6-chloro-2-methyl-7H-purine” are not mentioned in the search results, there are indications of ongoing research in the field of purines. For instance, there is interest in developing an expedient and highly regioselective C8-H cyanation protocol through the triflic anhydride activation on the electron-rich imidazole motif of purines .
Biochemical Analysis
Biochemical Properties
Purine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions that modulate the activity of enzymes and proteins, to serving as substrates or inhibitors in biochemical reactions .
Cellular Effects
Purine derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects can influence cell function in a variety of ways, potentially impacting cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of 6-chloro-2-methyl-7H-purine is not well-studied. Purine derivatives can exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Metabolic Pathways
Purine derivatives are known to be involved in various metabolic pathways, interacting with a variety of enzymes and cofactors .
Properties
IUPAC Name |
6-chloro-2-methyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTMNZXPLHVDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419921 | |
Record name | 6-chloro-2-methyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-35-6 | |
Record name | 6-chloro-2-methyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-methyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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